molecular formula C7H5F2NO4S B2982316 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide CAS No. 1909347-73-4

2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide

Cat. No.: B2982316
CAS No.: 1909347-73-4
M. Wt: 237.18
InChI Key: MPUAYWRSUBGEMC-UHFFFAOYSA-N
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Description

2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide is a chemical compound with the molecular formula C7H5F2NO4S. This compound is part of the benzodioxole family, which is known for its diverse applications in various fields, including pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atoms in the benzodioxole ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The difluoro substituents enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide can be compared with other benzodioxole derivatives, such as:

The uniqueness of this compound lies in its sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO4S/c8-7(9)13-4-2-1-3-5(6(4)14-7)15(10,11)12/h1-3H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUAYWRSUBGEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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